molecular formula C5H11N3O B12360568 6-Amino-2-methyl-1,3-diazinan-4-one

6-Amino-2-methyl-1,3-diazinan-4-one

Cat. No.: B12360568
M. Wt: 129.16 g/mol
InChI Key: VCEDCEIEBZVANT-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-1,3-diazinan-4-one is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methyl-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-diaminopropane with carbonyl compounds under acidic or basic conditions to form the desired diazinane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methyl-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazinanes .

Scientific Research Applications

6-Amino-2-methyl-1,3-diazinan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1,3-diazinan-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to interact with various molecular targets, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-methyl-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

6-amino-2-methyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H11N3O/c1-3-7-4(6)2-5(9)8-3/h3-4,7H,2,6H2,1H3,(H,8,9)

InChI Key

VCEDCEIEBZVANT-UHFFFAOYSA-N

Canonical SMILES

CC1NC(CC(=O)N1)N

Origin of Product

United States

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